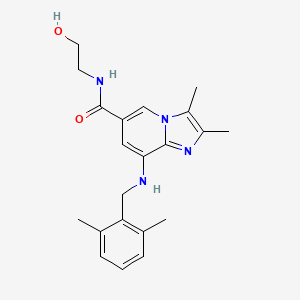![molecular formula C9HF11O4S2 B1588527 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene CAS No. 405074-81-9](/img/structure/B1588527.png)
1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Descripción general
Descripción
1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene is a fluorinated organic compound characterized by its high stability and unique chemical properties. This compound is part of a broader class of fluorinated aromatic compounds, which are known for their resistance to chemical reactions and thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene typically involves the following steps:
Fluorination: The starting material, benzene, undergoes a series of fluorination reactions to introduce fluorine atoms at the 2, 3, 4, 5, and 6 positions.
Bis(trifluoromethanesulfonylation): The fluorinated benzene is then treated with bis(trifluoromethanesulfonyl) chloride in the presence of a suitable base, such as triethylamine, to introduce the bis(trifluoromethanesulfonyl)methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the fluorination and bis(trifluoromethanesulfonylation) steps, ensuring high purity and minimal by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although it is highly resistant to oxidation due to the presence of fluorine atoms.
Reduction: Reduction reactions are challenging due to the stability of the fluorine-carbon bonds.
Substitution: Electrophilic substitution reactions are possible, but they require harsh conditions and strong electrophiles.
Common Reagents and Conditions:
Oxidation: Requires strong oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Requires powerful reducing agents like lithium aluminum hydride.
Substitution: Requires strong electrophiles and high temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially fluorinated hydrocarbons.
Substitution: Formation of various substituted fluorinated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in various chemical industries.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorination on biological systems.
Medicine: Fluorinated compounds have applications in drug design and development, as they can enhance the stability and bioavailability of pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as fluoropolymers, which have applications in electronics, aerospace, and other high-performance industries.
Mecanismo De Acción
The mechanism by which 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene exerts its effects depends on its specific application
Molecular Targets and Pathways:
Chemical Reactions: The compound acts as a reactant or catalyst in various chemical reactions, depending on the specific conditions and reagents used.
Biological Systems: In biological studies, the compound may interact with specific enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Bis(trifluoromethanesulfonyl)imide (TFSI): A non-coordinating anion used in electrolytes and ionic liquids.
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis and as a catalyst.
Pentafluorophenol: A phenol derivative used in the synthesis of fluorinated compounds.
Uniqueness:
High Stability: The presence of multiple fluorine atoms provides exceptional stability to the compound.
Versatility: The compound can be used in a wide range of applications, from chemical synthesis to advanced material production.
Propiedades
IUPAC Name |
1-[bis(trifluoromethylsulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF11O4S2/c10-2-1(3(11)5(13)6(14)4(2)12)7(25(21,22)8(15,16)17)26(23,24)9(18,19)20/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLDXJXYMKTGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF11O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436736 | |
| Record name | 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405074-81-9 | |
| Record name | 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic properties of 1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene and in which reactions has it been successfully applied?
A1: this compound is a powerful organic acid catalyst, often preferred over traditional Lewis acids due to its ease of handling and compatibility with various solvents. Its effectiveness stems from its strong acidity, attributed to the electron-withdrawing effects of the fluorine atoms and trifluoromethanesulfonyl groups.
Q2: What spectroscopic data are available to characterize this compound?
A2: The following spectroscopic data are available for characterizing this compound []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
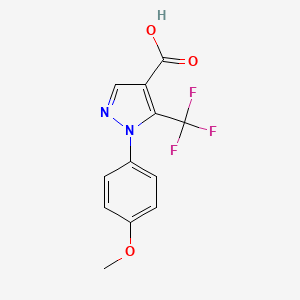
![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)
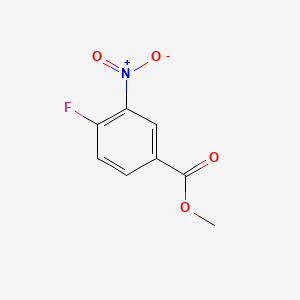
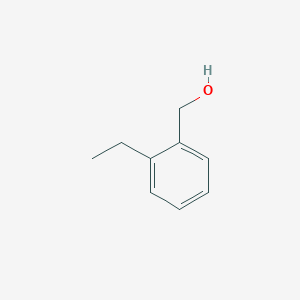
![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)

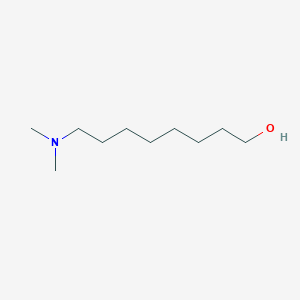
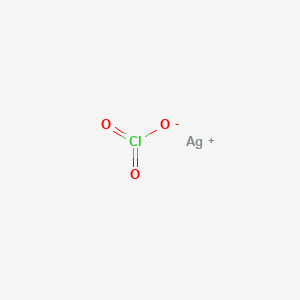
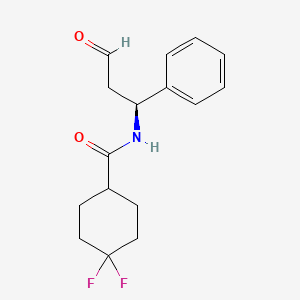
![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)
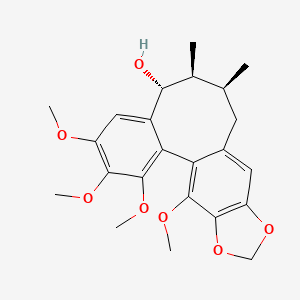
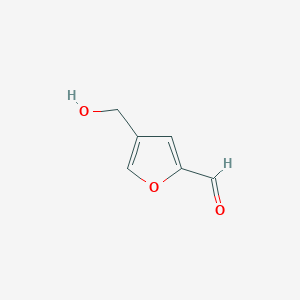
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)
